2-chloro-6-fluorobenzyl 2-bromobenzoate
Description
2-Chloro-6-fluorobenzyl 2-bromobenzoate is a halogenated aromatic ester featuring a benzyl group substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively, and a benzoate moiety with bromine (Br) at the 2-position. This compound’s structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-11-5-2-1-4-9(11)14(18)19-8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHNQSRBNTWGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-chloro-6-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-chloro-6-fluorobenzyl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (chlorine, fluorine, and bromine) enhances its ability to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent patterns, molecular properties, and applications:
2-Chloro-6-Fluorobenzyl Bromide
- Molecular Formula : C₇H₅BrClF
- Molecular Weight : 237.47 g/mol
- Physical State : Colorless to dark yellow liquid .
- Applications : Used in synthesizing benzoimidazo[1,2-a][3,1]benzothiazine derivatives, indicating utility in heterocyclic chemistry .
- Key Difference : Lacks the benzoate ester group, making it more reactive as an alkylating agent compared to the target compound.
Ethyl 2-Bromo-3-Chloro-6-Fluorobenzoate
- Molecular Formula : C₉H₆BrClFO₂
- Molecular Weight : 296.50 g/mol
- Structure : Bromo, chloro, and fluoro substituents at positions 2, 3, and 6 on the benzoate ring, with an ethyl ester group .
- Applications : Likely employed in cross-coupling reactions due to the electron-withdrawing halogens enhancing electrophilicity.
Methyl 3-Bromo-2-Chloro-6-Fluorobenzoate
- Molecular Formula : C₈H₅BrClFO₂
- Molecular Weight : 267.48 g/mol
- Structure : Bromo and chloro substituents at positions 3 and 2, respectively, altering steric and electronic effects compared to the target compound .
- Applications: Potential use in Suzuki-Miyaura couplings, where halogen positioning influences regioselectivity.
2-Bromo-6-Fluorobenzoyl Chloride
- Molecular Formula : C₇H₃BrClFO
- Molecular Weight : 237.46 g/mol
- Physical State : Likely a reactive liquid (analogous to benzoyl chlorides).
- Applications : Serves as an acylating agent; the chloride group offers higher reactivity than esters .
Key Research Findings
Substituent Position Effects :
- Halogen positioning significantly impacts reactivity. For example, 2-bromo substituents on benzoates enhance electrophilicity for nucleophilic aromatic substitution compared to 3-bromo analogs .
- Fluorine at the 6-position (benzyl or benzoate) improves metabolic stability in pharmaceutical intermediates .
Ester Group Influence :
- Benzyl esters (e.g., target compound) offer slower hydrolysis rates compared to methyl or ethyl esters, enhancing stability in biological systems .
Synthetic Utility :
- Bromine in the target compound’s benzoate moiety facilitates palladium-catalyzed cross-coupling, a key step in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
